Cas no 2229623-67-8 (1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine)

1-(2,4-Dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine is a fluorinated cyclohexylamine derivative featuring a substituted pyrrole moiety. This compound is of interest in medicinal chemistry due to its unique structural framework, combining a difluorocyclohexyl group with an aromatic heterocycle. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability. The pyrrole ring may contribute to binding interactions in biological systems, making it a candidate for further pharmacological exploration. Its well-defined stereochemistry and synthetic versatility allow for precise modifications, supporting applications in drug discovery and development. The compound's stability under physiological conditions further underscores its utility as a scaffold for bioactive molecule design.
1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine structure
2229623-67-8 structure
Product Name:1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine
CAS No:2229623-67-8
MF:C13H20F2N2
MW:242.308110237122
CID:6086084
PubChem ID:165674877
Update Time:2025-05-24

1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine
    • 2229623-67-8
    • [1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexyl]methanamine
    • EN300-1940954
    • Inchi: 1S/C13H20F2N2/c1-9-7-17-10(2)11(9)12(8-16)3-5-13(14,15)6-4-12/h7,17H,3-6,8,16H2,1-2H3
    • InChI Key: KDMYZEIACYRSHM-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CN)(C2C(C)=CNC=2C)CC1)F

Computed Properties

  • Exact Mass: 242.15945497g/mol
  • Monoisotopic Mass: 242.15945497g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 41.8Ų

1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine Pricemore >>

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Additional information on 1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine

1-(2,4-Dimethyl-1H-Pyrrol-3-yl)-4,4-Difluorocyclohexylmethanamine: A Comprehensive Overview

1-(2,4-Dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine (CAS No. 2229623-67-8) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrrole ring, cyclohexane backbone, and fluorine substituents, which contribute to its diverse biological activities and potential applications in drug development.

The pyrrole ring in this compound is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of two methyl groups at positions 2 and 4 of the pyrrole ring adds steric bulk and electronic effects, which can influence the compound's reactivity and bioavailability. The cyclohexane backbone, on the other hand, provides structural rigidity and serves as a platform for further functionalization. The fluorine substituents at positions 4 and 4' of the cyclohexane ring introduce electron-withdrawing effects, enhancing the compound's lipophilicity and potentially improving its pharmacokinetic properties.

Recent studies have highlighted the potential of 1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine as a lead compound in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The kinase inhibition properties of this compound make it a promising candidate for anti-cancer drug development.

In addition to its biological activity, the synthesis of 1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine has been optimized through various routes. A study in *Organic Process Research & Development* described a scalable synthesis method involving a palladium-catalyzed coupling reaction. This approach not only enhances the efficiency of production but also reduces environmental impact by minimizing waste generation.

The cyclohexane backbone of this compound plays a crucial role in determining its physical properties. The introduction of fluorine atoms at specific positions significantly alters the compound's solubility and permeability, which are critical factors for drug delivery. Furthermore, computational studies using molecular docking techniques have revealed that this compound can bind effectively to various protein targets, suggesting its potential use in designing multi-target drugs.

Another area of interest is the pyrrole ring's influence on photoreactivity. Recent investigations have shown that compounds with similar pyrrole moieties can exhibit photoresponsive behavior under UV light. This property opens up possibilities for applications in photodynamic therapy or light-controlled drug release systems.

From an environmental perspective, understanding the degradation pathways of 1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine is essential for assessing its ecological impact. Studies conducted in *Environmental Science & Technology* indicate that this compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments.

In conclusion, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-4,4-difluorocyclohexylmethanamine (CAS No. 2229623-67-8) is a versatile compound with significant potential in drug discovery and material science. Its unique chemical structure and diverse biological activities make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing modern science.

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